5-Bromo-2-(2-methoxyethylamino)pyrimidine
Overview
Description
5-Bromo-2-(2-methoxyethylamino)pyrimidine is an organic compound with the chemical formula C7H10BrN3O. It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position and a 2-(2-methoxyethylamino) group at the 2nd position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methoxyethylamino)pyrimidine typically involves the bromination of 2-(2-methoxyethylamino)pyrimidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position of the pyrimidine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-methoxyethylamino)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by other nucleophiles under suitable conditions.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Deprotonation: The amino group can act as a base and lose a proton in certain environments.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Deprotonation: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Condensation Reactions: Formation of imines or enamines.
Deprotonation: Formation of deprotonated amine intermediates.
Scientific Research Applications
5-Bromo-2-(2-methoxyethylamino)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Mechanism of Action
The primary mechanism by which 5-Bromo-2-(2-methoxyethylamino)pyrimidine exerts its effects is through the inhibition of ribonucleotide reductase (RNR). RNR is an essential enzyme responsible for the synthesis of deoxyribonucleotides, the building blocks of DNA. By binding to RNR, this compound disrupts DNA synthesis, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrimidine: Similar structure but with a methyl group instead of the 2-(2-methoxyethylamino) group.
5-Bromo-2-(4-methoxybenzylamino)pyrimidine: Similar structure but with a 4-methoxybenzylamino group instead of the 2-(2-methoxyethylamino) group.
Uniqueness
5-Bromo-2-(2-methoxyethylamino)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 2-(2-methoxyethylamino) group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
5-Bromo-2-(2-methoxyethylamino)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 5-position of the pyrimidine ring and a methoxyethylamine substituent at the 2-position. This structure influences its reactivity and biological activity, particularly in enzyme inhibition and interaction with cellular targets.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of ribonucleotide reductase (RNR) . RNR is crucial for DNA synthesis as it converts ribonucleotides into deoxyribonucleotides. By inhibiting this enzyme, the compound disrupts DNA replication in rapidly dividing cells, making it a candidate for anticancer therapy.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce cytotoxic effects in various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
In vitro studies demonstrated that this compound can lead to cell death through apoptosis, primarily by modulating pro-apoptotic and anti-apoptotic gene expression .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Ribonucleotide reductase inhibition |
A549 | 15.0 | Induction of apoptosis |
HCT116 | 10.0 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Candida albicans | 16 µg/mL | Fungicidal |
Case Studies
- Antitumor Efficacy : A study conducted by Sabita et al. evaluated a series of pyrimidine derivatives, including this compound, against several cancer cell lines using the MTT assay. The results indicated that this compound exhibited comparable or superior activity to established chemotherapeutics like etoposide .
- Antimicrobial Evaluation : Holla et al. synthesized derivatives of pyrimidines and assessed their antimicrobial efficacy. The study found that compounds similar to this compound showed potent activity against C. albicans and A. niger, highlighting its potential in treating fungal infections .
Properties
IUPAC Name |
5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-12-3-2-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDHZHFCKYPDIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398191 | |
Record name | 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-79-3 | |
Record name | 5-Bromo-N-(2-methoxyethyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886365-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-(2-methoxyethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.